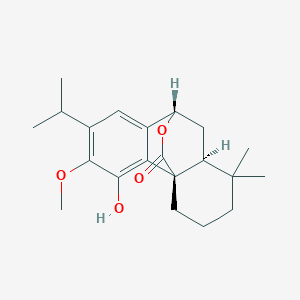
12-Methylcarnosol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylcarnosol is a phenolic diterpene-carnosone, a type of compound found in various plants, particularly in the Lamiaceae family. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C21H28O4, and it has a molecular weight of 344.4446 .
Preparation Methods
The synthesis of 12-Methylcarnosol involves several steps, typically starting from natural sources or through synthetic routes. One common method involves the extraction from plants like Salvia officinalis. The compound can be isolated using chromatographic techniques. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
12-Methylcarnosol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, along with catalysts such as palladium on carbon. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
12-Methylcarnosol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Industry: It is used in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 12-Methylcarnosol involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission. Additionally, it may exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPK .
Comparison with Similar Compounds
12-Methylcarnosol is similar to other phenolic diterpenes such as carnosic acid and carnosol. it lacks the ability to inhibit melanin synthesis, which is a characteristic feature of other phenolic diterpenes . This uniqueness makes this compound a distinct compound with specific applications in scientific research and industry.
Similar Compounds
- Carnosic acid
- Carnosol
- Rosmanol
- Rosmarinic acid
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1R,8S,10S)-3-hydroxy-4-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |
InChI |
InChI=1S/C21H28O4/c1-11(2)12-9-13-14-10-15-20(3,4)7-6-8-21(15,19(23)25-14)16(13)17(22)18(12)24-5/h9,11,14-15,22H,6-8,10H2,1-5H3/t14-,15-,21+/m0/s1 |
InChI Key |
SLKLTLJLWMEJLZ-VFCRVFHLSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















